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  • Product: 4-Bromo-2,3,5-trifluoropyridine
  • CAS: 851178-96-6

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 4-Bromo-2,3,5-trifluoropyridine: A Strategic Scaffold in Modern Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Author Persona: Senior Application Scientist, Pharmaceutical Chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Author Persona: Senior Application Scientist, Pharmaceutical Chemistry.

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms into heteroaromatic systems is a proven methodology to enhance metabolic stability, modulate lipophilicity, and improve binding affinity via intermolecular π−πF​ interactions[1]. Among the vast library of fluorinated building blocks, 4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) stands out as an exceptionally versatile scaffold.

This technical whitepaper explores the physicochemical profile and the underlying mechanistic causality that dictates the orthogonal reactivity of this molecule. By leveraging the distinct electronic properties of its carbon-halogen bonds, chemists can perform highly regioselective functionalizations—specifically, transition-metal-catalyzed cross-coupling at the C4 position and Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Physicochemical Profiling & Structural Logic

Before designing synthetic pathways, it is critical to establish the foundational properties of the scaffold. The table below summarizes the core quantitative data for 4-Bromo-2,3,5-trifluoropyridine[2],[3].

PropertyValueAnalytical Significance
CAS Number 851178-96-6Unique registry identifier for regulatory compliance[3].
Molecular Formula C 5​ HBrF 3​ NIndicates high halogen density, contributing to a low LUMO[4].
Molecular Weight 211.97 g/mol Ideal low-molecular-weight building block for fragment-based drug design (FBDD)[2].
Isotopic Signature m/z 211 / 213 (1:1)The 79 Br / 81 Br ratio provides a built-in diagnostic tool for mass spectrometry.
C-X Bond Strengths C-F > C-BrDictates the chemoselectivity between oxidative addition and SNAr.

Mechanistic Causality in Orthogonal Reactivity

As synthetic scientists, we do not merely execute reactions; we exploit electronic disparities. The utility of 4-Bromo-2,3,5-trifluoropyridine lies in its programmable reactivity, governed by two distinct mechanistic pathways.

Pathway A: Transition-Metal Catalyzed Cross-Coupling at C4

The Causality: Palladium (Pd 0 ) and Nickel (Ni 0 ) catalysts initiate cross-coupling via oxidative addition into carbon-halogen bonds. The bond dissociation energy of a C-Br bond (~280 kJ/mol) is significantly lower than that of a C-F bond (~485 kJ/mol). Consequently, a soft transition metal will selectively insert into the C4-Br bond, leaving the fluorinated framework entirely intact[5]. This allows for the rapid installation of aryl, alkyl, or alkynyl groups at the C4 position.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at C2

The Causality: The pyridine nitrogen acts as a powerful electron sink. During an SNAr reaction, the rate-determining step is the attack of the nucleophile to form an anionic Meisenheimer complex. This intermediate is most stabilized when the attack occurs at positions ortho (C2/C6) or para (C4) to the nitrogen. Because C4 is occupied by bromine, and C6 is unsubstituted (bearing a proton), the C2 position—bearing a highly electronegative fluorine atom—becomes the prime target. Fluorine's extreme electronegativity hyper-polarizes the C2-F bond, making the C2 carbon highly electrophilic and rendering fluorine an exceptional leaving group in SNAr processes.

Reactivity Scaffold 4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) PdCoupling Pd-Catalyzed Cross-Coupling Scaffold->PdCoupling C-Br Bond (C4) Soft Electrophile SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr C-F Bond (C2) Hard Electrophile C4_Product C4-Substituted 2,3,5-Trifluoropyridine PdCoupling->C4_Product Boronic Acids/Alkynes C2_Product C2-Substituted 4-Bromo-3,5-difluoropyridine SNAr->C2_Product Amines/Alkoxides

Figure 1: Mechanistic logic governing the orthogonal functionalization of 4-Bromo-2,3,5-trifluoropyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By monitoring specific analytical markers (isotopic patterns and NMR shifts), the chemist can definitively confirm the regiochemical outcome of the reaction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4

This protocol utilizes a standard Pd(II) precatalyst to functionalize the C4 position while preserving the trifluorinated core.

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv, 0.1 M) and the desired arylboronic acid (1.1 equiv) in a 4:1 mixture of 1,4-Dioxane and water.

  • Base Addition: Add K 2​ CO 3​ (2.0 equiv) to the solution.

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with ultra-pure N 2​ or Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd 0 species generated in situ, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ (5 mol%). The bidentate dppf ligand suppresses undesired dehalogenation side-reactions.

  • Thermal Activation: Heat the reaction to 80°C for 4–6 hours.

  • Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct 1:1 doublet at m/z 211/213. Validation is achieved when this doublet is completely replaced by a single mass peak corresponding to the coupled product, proving the bromine atom has been successfully extruded.

Protocol 2: Regioselective SNAr at C2

This protocol leverages hard nucleophiles (e.g., primary amines) to selectively displace the highly activated C2 fluorine.

  • Preparation: Dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv, 0.2 M) in anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add the primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Stir at 60°C for 2–4 hours. Polyfluoropyridines are highly reactive; excessive heating may lead to over-substitution at C5.

  • Self-Validation ( 19 F NMR & LC-MS):

    • LC-MS: The product mass will shift, but the 1:1 79 Br/ 81 Br isotopic doublet must remain intact, proving the C4-Br bond was untouched.

    • 19 F NMR: The starting material exhibits three distinct fluorine resonances. Validation is achieved when the product spectrum displays only two fluorine resonances , definitively confirming the displacement of the C2 fluorine.

Workflow Start 1. Substrate Preparation 0.1 M in Dioxane/H2O Step1 2. Reagent Addition Boronic Acid (1.1 eq), K2CO3 (2.0 eq) Start->Step1 Step2 3. Deoxygenation Sparging with N2 (15 min) Step1->Step2 Step3 4. Catalyst Introduction Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 5. Thermal Activation 80°C for 4-6 hours Step3->Step4 Checkpoint 6. Analytical Checkpoint LC-MS: Loss of Br isotope pattern? Step4->Checkpoint Checkpoint->Step4 No (Continue Heating) Workup 7. Workup & Extraction EtOAc / Brine wash Checkpoint->Workup Yes (>95% Conv.) Purification 8. Isolation Flash Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow and validation loop for C4 Suzuki-Miyaura cross-coupling.

Conclusion

The 4-Bromo-2,3,5-trifluoropyridine scaffold is a masterclass in synthetic design. By understanding the electronic causality behind its reactivity—specifically the bond dissociation energy differentials favoring Pd-insertion at C4, and the nitrogen-mediated transition state stabilization favoring SNAr at C2—drug development professionals can rapidly generate diverse, metabolically stable chemical libraries. Employing the self-validating analytical checkpoints outlined above ensures high-fidelity synthesis, reducing downstream attrition in the drug discovery pipeline.

References

  • 4-Bromo-2,3,5-trifluoropyridine - Amerigo Scientific Amerigo Scientific[Link]

  • Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation CCS Chemistry[Link]

  • Copper-catalyzed defluorinative arylboration of vinylarenes with polyfluoroarenes Chemical Science (RSC Publishing)[Link]

  • 4-Bromo-2,3,5-trifluoropyridine — Chemical Substance Information - NextSDS NextSDS[Link]

Sources

Exploratory

Electronic Architecture and Orthogonal Reactivity of 4-Bromo-2,3,5-trifluoropyridine: A Technical Guide for Advanced Synthesis

Executive Summary In modern pharmaceutical design and agrochemical development, highly functionalized N-heterocycles serve as critical structural motifs. Among these, 4-Bromo-2,3,5-trifluoropyridine (CAS 851178-96-6) 1 s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical design and agrochemical development, highly functionalized N-heterocycles serve as critical structural motifs. Among these, 4-Bromo-2,3,5-trifluoropyridine (CAS 851178-96-6) 1 stands out as a remarkably versatile building block. This whitepaper deconstructs the electronic effects of its specific fluorine substitution pattern, detailing how the interplay between inductive withdrawal and resonance donation dictates its chemical behavior. By understanding the root causality of its molecular orbital landscape, researchers can exploit its orthogonal reactivity to achieve highly regioselective and chemoselective transformations.

Electronic Effects of Positional Fluorination

Fluorine substitution exerts a profound influence on the electronic structures, ionization behaviors, and vibrational dynamics of pyridine systems 2. The 2,3,5-trifluoro motif creates a unique electronic topology governed by two competing forces:

  • The Inductive (-I) Effect: Fluorine’s extreme electronegativity pulls electron density away from the pyridine π -system. This stabilizes the nitrogen lone-pair orbital and drastically lowers the energies of the frontier molecular orbitals (HOMO and LUMO) 3.

  • The Resonance (+M) Effect: While fluorine can donate lone-pair electron density into the ring, this effect is heavily outweighed by the -I effect in polyfluorinated pyridines, rendering the ring highly electron-deficient.

Mechanistic Causality of Substitution Positions

The specific placement of fluorine atoms dictates the molecule's reactivity profile:

  • C2-Fluorine (Ortho to Nitrogen): Exerts a massive inductive pull directly on the nitrogen atom. This significantly reduces the basicity (pKa) of the pyridine ring. Furthermore, the C2-F bond is highly polarized, activating it as an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • C3 & C5-Fluorines (Meta to Nitrogen): Meta-substitution provides balanced inductive withdrawal without direct resonance interaction with the nitrogen lone pair. This meta-meta configuration preserves molecular planarity while driving deep electronic stabilization across the ring, fundamentally altering orbital ordering compared to ortho-only substituted analogs 4.

G cluster_0 Fluorine Substitution (C2, C3, C5) F_Inductive Strong -I Effect (Inductive Withdrawal) Ring Pyridine Ring Electron Density F_Inductive->Ring Depletes π-electron density F_Resonance Weak +M Effect (Resonance Donation) F_Resonance->Ring Localized ortho/para donation C4_Br C4-Br Bond Activation Ring->C4_Br Accelerates Pd(0) Oxidative Addition N_lonepair N Lone Pair Stabilization Ring->N_lonepair Decreases pKa (Basicity)

Logical flow of electronic effects induced by fluorine substitution on the pyridine core.

Thermodynamic & Quantitative Profiling

To predict the behavior of 4-Bromo-2,3,5-trifluoropyridine in complex synthetic routes, we must quantify its electronic parameters. The table below summarizes the theoretical shifts relative to an unsubstituted pyridine core.

PropertyUnsubstituted Pyridine4-Bromo-2,3,5-trifluoropyridineMechanistic Causality
HOMO Energy ~ -6.3 eV~ -7.8 eVDeep stabilization via cumulative -I effects of C2, C3, C5 fluorines.
LUMO Energy ~ -0.6 eV~ -2.1 eVHeightened electrophilicity; ring is highly susceptible to nucleophilic attack.
C4-Halogen BDE ~ 330 kJ/mol (C-H)~ 280 kJ/mol (C-Br)Weak C-Br bond lowers activation energy for Pd(0) oxidative addition.
Nitrogen pKa 5.2< 1.0Strong inductive pull from C2-F drastically depletes lone pair availability.

Orthogonal Reactivity: Causality in Synthetic Design

A fundamental advantage of 4-Bromo-2,3,5-trifluoropyridine is its capacity for orthogonal reactivity . The molecule presents two distinct reactive sites governed by entirely different mechanistic pathways.

  • C4-Bromine (Transition Metal Catalysis): Despite the electron-deficient nature of the ring, the C-Br bond dissociation energy is significantly lower than that of the C-F bonds. Low-valent transition metals, such as Pd(0), will selectively undergo oxidative addition at the C4 position. The electron-poor ring actually accelerates the reductive elimination step in cross-coupling cycles.

  • C2-Fluorine (Nucleophilic Aromatic Substitution): If a nucleophile is introduced in the absence of a transition metal catalyst, attack occurs preferentially at C2. The C2 position is primed for SN​Ar because the resulting anionic Meisenheimer intermediate is highly stabilized by the adjacent electronegative nitrogen atom and the inductive pull of the C3/C5 fluorines.

G Start 4-Bromo-2,3,5-trifluoropyridine Cond1 Pd(PPh3)4, Arylboronic Acid Weak Base, Toluene/H2O Start->Cond1 Cond2 Amine Nucleophile Polar Aprotic Solvent (DMF) Start->Cond2 Path1 Suzuki-Miyaura Coupling (C-Br Activation) Cond1->Path1 Path2 SNAr Reaction (C-F Displacement) Cond2->Path2 Prod1 4-Aryl-2,3,5-trifluoropyridine Path1->Prod1 Prod2 2-Amino-4-bromo-3,5-difluoropyridine Path2->Prod2

Orthogonal reactivity pathways for C4-cross-coupling versus C2-nucleophilic substitution.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory execution, the following protocols are designed as self-validating systems. Each step includes a causality check to verify the reaction's integrity.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Functionalize the C4 position with an aryl group while strictly preserving the 2,3,5-trifluoro motif. Causality: Utilizing a weak inorganic base ( K2​CO3​ ) and a biphasic, non-nucleophilic solvent system prevents competitive SN​Ar at the highly activated C2 position.

  • Preparation: Charge an oven-dried Schlenk flask with 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/Water (4:1 v/v) to yield a 0.2 M concentration.

    • Self-Validation Checkpoint: Ensure the biphasic separation is clear. Strict degassing is required to prevent the oxidation of the Pd catalyst, which would stall the cycle.

  • Catalyst Loading: Introduce Pd(PPh3​)4​ (5 mol%) under a positive argon stream.

    • Self-Validation Checkpoint: The reaction mixture should rapidly transition to a pale yellow hue, confirming the generation of the active Pd(0) species in solution.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours with vigorous stirring.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass spectrum must show the desired product mass alongside the complete disappearance of the starting material's distinct bromine isotope pattern (M / M+2). No defluorination side-products should be observed.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Chemoselective SN​Ar at C2

Objective: Displace the C2-fluorine with an amine nucleophile, leaving the C4-bromine intact for downstream functionalization. Causality: The C2-F bond is highly polarized. By utilizing a polar aprotic solvent (DMF) and maintaining strict temperature control, chemoselective displacement is achieved due to the kinetic stabilization of the Meisenheimer intermediate at C2.

  • Preparation: Dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Nucleophile Addition: Cool the solution to 0°C. Add N,N -Diisopropylethylamine (DIPEA) (1.5 equiv) followed by a secondary amine (e.g., morpholine, 1.05 equiv) dropwise.

    • Causality: Strict stoichiometric control and low temperature are critical to prevent over-substitution at the C5 position.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot for 19F NMR. The complete disappearance of the characteristic downfield C2-F signal confirms 100% conversion.

  • Isolation: Quench the reaction with ice water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF, dry over MgSO4​ , and concentrate under reduced pressure.

References

  • Title: Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and - RSC Publishing Source: rsc.org URL: [3]

  • Title: 4-BROMO-2,3,5-TRIFLUOROPYRIDINE CAS 851178-96-6 Life Science Database Source: reagentdatabase.com URL: [1]

  • Title: Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine - RSC Publishing Source: rsc.org URL: [2]

  • Title: Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy | ACS Physical Chemistry Au Source: acs.org URL: [4]

Sources

Foundational

Material safety data sheet (MSDS) and toxicity profile of 4-Bromo-2,3,5-trifluoropyridine

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 4-Bromo-2,3,5-trifluoropyridine Introduction: Navigating the Data Gap for a Niche Research Chemical 4-Bromo-2,3,5-trifluoropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 4-Bromo-2,3,5-trifluoropyridine

Introduction: Navigating the Data Gap for a Niche Research Chemical

4-Bromo-2,3,5-trifluoropyridine (CAS No. 121153-93-7) is a halogenated heterocyclic compound, a class of molecules that serve as versatile building blocks in medicinal chemistry and materials science. Its utility lies in the strategic placement of fluorine and bromine atoms on the pyridine ring, which allows for selective functionalization through various cross-coupling reactions. Professionals in drug development may encounter this or structurally similar reagents when synthesizing novel pharmaceutical candidates.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its safe handling and use in experimental design. For instance, knowing the boiling point and vapor pressure helps in assessing inhalation risks, while solubility data informs the choice of appropriate solvents and cleanup procedures.

PropertyData
Chemical Name 4-Bromo-2,3,5-trifluoropyridine
CAS Number 121153-93-7
Molecular Formula C₅HBrF₃N
Molecular Weight 211.96 g/mol
Chemical Structure (Image of structure)
Appearance Data not available (likely a solid or liquid)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available (likely soluble in organic solvents)

Note: The lack of empirical data for this specific compound necessitates treating it with the caution afforded to a new chemical entity.

Section 2: Inferred Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Based on the consistent hazard profiles of related compounds like 4-Bromo-2,3,5,6-tetrafluoropyridine and various other brominated/fluorinated pyridines, the following classification for 4-Bromo-2,3,5-trifluoropyridine is proposed as a precautionary measure.[1][2]

  • Signal Word: Warning

GHS Hazard Pictograms (Anticipated)

Caption: Anticipated GHS Pictogram for 4-Bromo-2,3,5-trifluoropyridine.

Hazard and Precautionary Statements

This self-validating system of statements provides clear instructions for safe handling and emergency response.

TypeCodeStatement
Hazard H302Harmful if swallowed.[2][3]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1][3]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/ eye protection/ face protection.[1]
Precautionary (Response) P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.[1]
Precautionary (Storage) P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
Precautionary (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[4]

Section 3: Inferred Toxicity Profile

The toxicological profile explains the potential health effects following exposure. The primary concerns for halogenated pyridines are acute irritation and toxicity.

  • Acute Oral Toxicity: Expected to be harmful if swallowed, based on data from analogous compounds.[2] Ingestion may lead to gastrointestinal irritation.[2]

  • Acute Dermal Toxicity: May be harmful in contact with skin.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis. The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing fluorine atoms, increases its reactivity with biological nucleophiles in the skin.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1] Direct contact can cause redness, pain, and potential damage to the cornea. Immediate and thorough rinsing is critical.

  • Acute Inhalation Toxicity: Vapors or aerosols may cause respiratory tract irritation.[1][2][3]

  • Chronic Exposure: Data on carcinogenicity, mutagenicity, and reproductive toxicity is not available for 4-Bromo-2,3,5-trifluoropyridine.[5] In the absence of data, it is prudent to minimize exposure and assume the compound has not been fully investigated for long-term health effects.[5]

Section 4: Field-Proven Protocols for Safe Handling and Storage

Adherence to rigorous laboratory protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize exposure risk.

Experimental Workflow: Risk Mitigation Protocol

Caption: A logical workflow for minimizing exposure to 4-Bromo-2,3,5-trifluoropyridine.

Step-by-Step Handling Protocol
  • Engineering Controls: All manipulations of 4-Bromo-2,3,5-trifluoropyridine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5] Use proper glove removal technique to avoid skin contact.[5]

    • Body Protection: Wear a lab coat. For larger quantities or potential for splashing, consider a chemical-resistant apron.

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Remove contaminated clothing and wash it before reuse.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms such as coughing or shortness of breath persist, seek medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.

Spill and Leak Containment
  • Personal Precautions: Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[5] Wear the appropriate PPE as described in Section 4.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]

  • Cleanup: For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and collect for disposal.[3] For solid spills, carefully sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies in accordance with local, state, and federal regulations for hazardous waste.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5]

  • Specific Hazards: Thermal decomposition can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion

While 4-Bromo-2,3,5-trifluoropyridine is a valuable reagent in synthetic chemistry, the absence of a complete, formally established safety profile necessitates a cautious and proactive approach to its handling. By inferring its hazards from well-characterized structural analogs, we can establish robust safety protocols. Researchers and drug development professionals must treat this compound as an irritant to the skin, eyes, and respiratory system, and as being harmful if swallowed. Strict adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is paramount to ensuring a safe laboratory environment.

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3,5,6-tetrafluoropyridine 98%.
  • ECHEMI. (n.d.). 4-broMo-2-(difluoroMethoxy)pyridine SDS, 832735-56-5 Safety Data Sheets.
  • NextSDS. (n.d.). 4-Bromo-2,3,5-trifluoropyridine — Chemical Substance Information.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine.
  • NextSDS. (n.d.). 4-BROMO-2,3,6-TRIFLUORO-PYRIDINE — Chemical Substance Information.
  • NextSDS. (n.d.). 4-bromo-2-(trifluoromethoxy)pyridine — Chemical Substance Information.
  • Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET: 4-Bromo-2-fluoropyridine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2,3,5-Trifluoropyridine.
  • CymitQuimica. (2026, February 25). Safety Data Sheet: 4-AMINO-3-BROMO-2-FLUOROPYRIDINE.
  • Tokyo Chemical Industry. (n.d.). 4-Bromo-2,3,5,6-tetrafluoropyridine | 3511-90-8.
  • Tokyo Chemical Industry. (2025, October 28). SAFETY DATA SHEET: 1-Bromo-2,4,5-trifluorobenzene.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine 95%.
  • ChemicalBook. (2026, March 23). Chemical Safety Data Sheet MSDS / SDS - 4-Pyridinamine, 2-bromo-5-(trifluoromethyl)-.
  • Thermo Fisher Scientific. (2009, January 21). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.
  • ChemBK. (2024, April 9). 4-bromo-2-(trifluoromethyl)pyridine.
  • PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride.
  • lookchem. (n.d.). Cas 1998-66-9, 4-BROMO-2,3,5,6-TETRAFLUOROANILINE.
  • ChemicalBook. (2026, January 13). 4-Bromo-2-fluoropyridine | 128071-98-7.
  • Axalta Coating Systems. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 31). SAFETY DATA SHEET.
  • Triskem International. (n.d.). Safety data sheet.
  • NextSDS. (n.d.). 4-bromo-2,3,5-trifluorobenzoic acid — Chemical Substance Information.
  • TOSOH CORPORATION. (2017, February 9). MATERIAL SAFETY DATA SHEET.
  • TSRC. (n.d.). Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,3,5-trifluoropyridine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Executive Summary The 2,3,5-trifluoropyridyl motif is a highly valued scaffold in modern drug discovery, offering unique metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary

The 2,3,5-trifluoropyridyl motif is a highly valued scaffold in modern drug discovery, offering unique metabolic stability, enhanced lipophilicity, and precise conformational control. However, functionalizing 4-Bromo-2,3,5-trifluoropyridine via transition-metal catalysis presents a complex chemoselectivity challenge. This application note provides a comprehensive, self-validating guide to performing Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) on this substrate, detailing the mechanistic causality behind ligand selection, base optimization, and side-reaction suppression.

Mechanistic Rationale: The Chemoselectivity Challenge

When subjecting 4-bromo-2,3,5-trifluoropyridine to Palladium-catalyzed cross-coupling, chemists must navigate three competing reaction pathways:

  • C–Br Oxidative Addition (Desired): The primary C–Br bond is highly activated. The strongly electron-withdrawing nature of the three fluorine atoms lowers the LUMO of the pyridine ring, accelerating the initial oxidative addition of Pd(0) to the C–Br bond.

  • Nucleophilic Aromatic Substitution (SNAr) (Undesired): The same electron deficiency that accelerates oxidative addition makes the C-2 and C-6 positions highly susceptible to SNAr[1]. If strong bases (e.g., NaOH , NaOtBu ) are used, the base will act as a nucleophile, displacing the fluorine atoms before cross-coupling can occur.

  • C–F Bond Activation (Undesired): Transition metals, particularly under elevated temperatures or when coordinated with specific electron-rich phosphine ligands, can undergo competitive oxidative addition into the strong C–F bonds[2].

Achieving chemoselective C–Br coupling without triggering C–F activation or SNAr requires precise tuning of the catalyst, ligand, and base environment[3].

Mechanism SM 4-Bromo-2,3,5-trifluoropyridine OxAdd Oxidative Addition (C-Br) SM->OxAdd + Pd(0) SNAr SNAr at C-2/C-6 (Side Reaction) SM->SNAr Strong Base (e.g., NaOH) CFAct C-F Activation (Side Reaction) SM->CFAct Pd0 Pd(0)L_n Catalyst Pd0->OxAdd Pd0->CFAct High Temp TransMet Transmetalation OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-2,3,5-trifluoropyridine RedElim->Product

Caption: Catalytic cycle of 4-Bromo-2,3,5-trifluoropyridine cross-coupling and competing side reactions.

Quantitative Data: Condition Optimization

To illustrate the causality of reagent selection, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling between 4-bromo-2,3,5-trifluoropyridine and phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Cross-Coupling Yield (%)SNAr Byproduct (%)
1 Pd(PPh3​)4​ NaOH (3.0)THF / H2​O 8015%75%
2 Pd(dppf)Cl2​ K2​CO3​ (2.0)Toluene / H2​O 9065%20%
3 Pd2​(dba)3​ / XPhos K3​PO4​ (2.0)Dioxane / H2​O 8092% < 2%
4 Pd2​(dba)3​ / PCy3​ Cs2​CO3​ (2.0)Dioxane / H2​O 11040%10% (C-F Act: 35%)

Data Synthesis Insight: Entry 1 demonstrates that strong nucleophilic bases ( NaOH ) predominantly attack the fluorinated ring. Entry 4 highlights that elevated temperatures combined with specific alkyl phosphines ( PCy3​ ) can trigger undesired C–F bond activation[2]. Entry 3 provides the optimal balance: the bulky, electron-rich XPhos ligand accelerates reductive elimination, while the mild K3​PO4​ base facilitates transmetalation without causing SNAr.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes a specific rationale (causality) and an analytical checkpoint to ensure the integrity of the reaction before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-bromo-2,3,5-trifluoropyridine with an arylboronic acid while suppressing C-F displacement.

Step 1: Reagent Preparation & Baseline Establishment

  • Action: In a dry Schlenk flask, combine 4-bromo-2,3,5-trifluoropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol). Dissolve in 1,4-Dioxane (4.0 mL).

  • Causality: K3​PO4​ is chosen because it is basic enough to activate the boronic acid for transmetalation but lacks the nucleophilicity required to trigger SNAr on the trifluoropyridine ring.

  • Validation Checkpoint 1 ( NMR): Remove a 50 μ L aliquot and analyze via NMR. You must observe three distinct, mutually coupled fluorine resonances (approx. -75, -90, and -135 ppm). This establishes the baseline to monitor the reaction's progress and confirm no spontaneous SNAr has occurred.

Step 2: Degassing and Catalyst Addition

  • Action: Add HPLC-grade H2​O (1.0 mL) to the mixture. Degas the biphasic solution by sparging with Argon for 15 minutes. Add Pd2​(dba)3​ (2.5 mol%) and XPhos (5.0 mol%).

  • Causality: Water is essential to dissolve the K3​PO4​ and form the reactive boronate complex. Degassing prevents oxygen from oxidizing the Pd(0) catalyst and from forming reactive peroxy species with the electron-rich XPhos ligand.

Step 3: Controlled Heating & Reaction Monitoring

  • Action: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint 2 (TLC/LC-MS): At 4 hours, check the reaction via LC-MS. The mass of the starting material ( m/z≈212 ) should be replaced by the product mass. If a mass corresponding to [M−F+OH] is observed, the temperature is too high, or the base concentration is too localized; reduce stirring speed and lower the temperature to 70 °C.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep & 19F NMR Baseline Step2 2. Degassing (Exclude O2) Step1->Step2 Step3 3. Catalytic Heating (Monitor via LC-MS) Step2->Step3 Step4 4. Aqueous Workup (Quench Base) Step3->Step4 Step5 5. Chromatography & Final 19F NMR Step4->Step5

Caption: Self-validating experimental workflow for the chemoselective cross-coupling protocol.

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C–N bond at the C-4 position using secondary amines.

  • Challenge: Amines are excellent nucleophiles and will readily undergo SNAr with polyfluorinated pyridines in the absence of a catalyst.

  • Causality in Design: To outcompete the background SNAr reaction, the Pd-catalyzed cycle must be exceptionally fast. We utilize BrettPhos as the ligand, which is specifically designed to accelerate C–N reductive elimination. Cs2​CO3​ is used as a weak, non-nucleophilic base in anhydrous Toluene to prevent hydroxide formation.

  • Procedure:

    • In a glovebox, combine 4-bromo-2,3,5-trifluoropyridine (1.0 mmol), the secondary amine (1.2 mmol), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and Cs2​CO3​ (1.5 mmol) in anhydrous Toluene (5 mL).

    • Heat to 90 °C for 12 hours.

    • Validation Checkpoint: The reaction mixture should transition from a dark purple/red (Pd-dba complex) to a clear yellow/orange solution, indicating the formation of the active monomeric Pd(0)-BrettPhos species. A persistent black precipitate indicates catalyst decomposition (Pd black), usually due to oxygen ingress or insufficient ligand coordination[3].

References

1.[3] Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: Catalysts (MDPI), 2014, 4(3), 321-345. URL: [Link]

2.[2] Title: Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum Source: Organometallics (ACS Publications), 2004, 23(26), 6140–6149. URL: [Link]

Sources

Application

Regioselective Functionalization of 4-Bromo-2,3,5-trifluoropyridine: A Comprehensive Guide for Advanced Scaffold Synthesis

Executive Summary 4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) is a highly fluorinated heterocyclic building block of immense value in medicinal chemistry and agrochemical development. The strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) is a highly fluorinated heterocyclic building block of immense value in medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms modulates lipophilicity, metabolic stability, and binding affinity. However, the true synthetic power of this scaffold lies in its orthogonal reactivity profile. By exploiting the distinct electronic and steric environments of its substituents, chemists can achieve precise, regioselective functionalization at the C4, C2, and C6 positions without the need for protecting groups.

This application note details the mechanistic causality and self-validating protocols for the complete regioselective functionalization of 4-Bromo-2,3,5-trifluoropyridine.

Quantitative Reactivity Profile

To rationally design a synthetic sequence, one must first understand the thermodynamic and kinetic driving forces at each position on the pyridine ring. The table below summarizes the quantitative and mechanistic parameters that govern regioselectivity.

Table 1: Physicochemical and Reactivity Profile of 4-Bromo-2,3,5-trifluoropyridine

PositionSubstituentPrimary Reaction PathwayThermodynamic/Kinetic Driving Force
C4 Bromine (-Br)Metal-Catalyzed Cross-CouplingLow C-Br Bond Dissociation Energy (~68 kcal/mol) vs C-F (~115 kcal/mol).
C2 Fluorine (-F)Nucleophilic Aromatic Substitution (SNAr)Inductive activation by ortho-Nitrogen; Meisenheimer complex stabilization.
C6 Hydrogen (-H)Directed ortho-Metalation (DoM)Enhanced acidity (lowered pKa) due to adjacent -N and -F inductive effects.
C3 / C5 Fluorine (-F)Generally Inert (Early Stages)Meta to Nitrogen; lacks resonance stabilization for nucleophilic attack.

Pillar 1: C4-Regioselective Metal-Catalyzed Cross-Coupling

Causality & Mechanism

In polyhalogenated pyridines, the chemoselectivity of transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is strictly governed by the bond dissociation energies (BDE) of the carbon-halogen bonds[1]. The C-Br bond at the 4-position is significantly weaker than the surrounding C-F bonds. Consequently, Palladium(0) undergoes oxidative addition exclusively at the C4-Br bond. The electron-deficient nature of the trifluoropyridine ring actually accelerates the oxidative addition step, making this scaffold highly reactive toward cross-coupling even at mild temperatures.

Protocol 1: C4 Suzuki-Miyaura Cross-Coupling

This protocol describes the selective arylation at the C4 position while leaving the C-F bonds completely intact.

  • Preparation : In a flame-dried Schlenk flask, combine 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%) in a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction : Heat the mixture to 80°C under an argon atmosphere for 4-6 hours.

  • Validation Check (Self-Validating System) : Monitor the reaction by GC-MS. The reaction is complete when the starting material mass peak (which exhibits a distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br) completely disappears, replaced by the product mass peak lacking the bromine isotope pattern.

  • Workup : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Pillar 2: C2-Regioselective Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism

The pyridine ring is inherently electron-deficient, a property magnified by the three highly electronegative fluorine atoms. In SNAr reactions, regioselectivity is dictated by the stability of the anionic Meisenheimer intermediate[2]. Attack at the C2 position places the negative charge directly adjacent to the electronegative pyridine nitrogen, which effectively delocalizes and stabilizes the charge. Furthermore, fluorine is an exceptional leaving group in SNAr due to its ability to heavily polarize the C-F bond, accelerating the initial nucleophilic attack[3]. The C3 and C5 fluorines, being meta to the nitrogen, lack this resonance stabilization and remain intact.

Protocol 2: C2 SNAr Amination

This protocol displaces the most activated fluorine atom (C2) with a nitrogen nucleophile.

  • Preparation : Dissolve 4-Bromo-2,3,5-trifluoropyridine (or its C4-functionalized derivative) in anhydrous DMF (0.2 M).

  • Reagent Addition : Add a secondary amine (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction : Stir at 40°C for 12 hours. The electron-withdrawing fluorines allow this reaction to proceed without extreme heating.

  • Validation Check (Self-Validating System) : Analyze the crude mixture via ¹⁹F NMR. The starting material exhibits three distinct fluorine resonances. Successful displacement of the C2 fluorine is confirmed by the disappearance of the most downfield-shifted ¹⁹F signal (typically around -70 to -80 ppm), leaving only two mutually coupled fluorine signals (C3 and C5).

  • Workup : Dilute the mixture with water to precipitate the product, or extract with Et₂O, followed by standard silica gel purification.

Pillar 3: C6-Regioselective Directed ortho-Metalation (DoM)

Causality & Mechanism

The C6 position is the only non-halogenated carbon on the ring. The acidity of the C6 proton is dramatically enhanced by the inductive electron-withdrawing effects of the adjacent pyridine nitrogen and the C5 fluorine[4]. To functionalize this position without triggering SNAr at C2 or halogen-metal exchange at C4, a sterically hindered, non-nucleophilic base must be used. Lithium diisopropylamide (LDA) at cryogenic temperatures or the Knochel-Hauser base (TMPMgCl·LiCl) selectively deprotonates C6, generating a stable metalated intermediate that can be trapped by various electrophiles[5].

Protocol 3: C6 Lithiation and Electrophilic Trapping

This protocol demonstrates the direct C-H functionalization of the pyridine ring.

  • Preparation : Dissolve the pyridine derivative in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Metalation : Dropwise add LDA (1.1 equiv, freshly titrated). Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophilic Trapping : Add an electrophile (e.g., anhydrous DMF for formylation, or I₂ for iodination, 1.5 equiv) dropwise. Stir for an additional 1 hour at -78°C, then slowly warm to room temperature.

  • Validation Check (Self-Validating System) : Quench a 0.1 mL aliquot with D₂O and analyze by ¹H NMR. The complete disappearance of the characteristic C6-H singlet (typically ~8.2 ppm) and the appearance of the electrophile's signals (e.g., an aldehyde proton at ~10 ppm) validates the workflow.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and concentrate.

Visualizing Orthogonal Reactivity

The following diagrams illustrate the logical pathways and sequential workflow for exploiting the orthogonal reactivity of 4-Bromo-2,3,5-trifluoropyridine.

Regioselectivity Core 4-Bromo-2,3,5-trifluoropyridine C4 C4 Position (C-Br) Suzuki/Buchwald-Hartwig Core->C4 Pd/Ni Catalysis (BDE ~68 kcal/mol) C2 C2 Position (C-F) Nucleophilic Aromatic Substitution Core->C2 Nucleophiles (N, O, S) (Meisenheimer Stabilization) C6 C6 Position (C-H) Directed ortho-Metalation Core->C6 TMP-Bases / LDA (Acidic Proton)

Regioselectivity map of 4-Bromo-2,3,5-trifluoropyridine highlighting orthogonal reaction pathways.

Workflow Step1 Step 1: C4 Cross-Coupling (Preserves C-F bonds) Step2 Step 2: C2 SNAr (Displaces most active F) Step1->Step2 Step3 Step 3: C6 Metalation (Functionalizes C-H) Step2->Step3 Product Fully Functionalized Pyridine Scaffold Step3->Product

Sequential orthogonal functionalization workflow for poly-substituted pyridine derivatives.

References

  • Sigma-Aldrich. "4-Bromo-2,3,5-trifluoropyridine | 851178-96-6".

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". 1

  • Macromolecules - ACS Publications. "Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties". 2

  • Benchchem. "2-Amino-3,5-difluoropyridine | 732306-31-9". 3

  • Journal of Medicinal Chemistry - ACS Publications. "A Pyridazine Series of α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety". 4

  • Smolecule. "Buy Isopropylmagnesium Chloride-Lithium Chloride | 807329-97-1".5

Sources

Method

Application Note: 4-Bromo-2,3,5-trifluoropyridine as a Versatile Fluorinated Scaffold in Agrochemical Discovery

Executive Summary The integration of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. Currently, approximately 50% of commercialized agrochemicals contain at least one carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into agrochemical active ingredients is a cornerstone of modern crop protection design. Currently, approximately 50% of commercialized agrochemicals contain at least one carbon-fluorine bond, a structural feature that drastically alters physicochemical properties to enhance field efficacy[1]. Fluorinated pyridine derivatives, in particular, are highly privileged scaffolds; they are featured in blockbuster fungicides like Flupicolide and various herbicides, offering unparalleled metabolic stability and target specificity[2].

As a Senior Application Scientist, I frequently utilize 4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) [3] as a foundational building block for synthesizing novel crop protection agents. This molecule offers a highly strategic, orthogonal reactivity profile: the C4-bromine serves as an ideal handle for transition-metal-catalyzed cross-couplings, while the highly electron-deficient fluorinated ring permits regioselective nucleophilic aromatic substitution (SNAr) at the C2 position. This guide details the causality behind its reactivity, self-validating experimental protocols, and its application in targeting fungal metabolic pathways.

Physicochemical Profiling & Agrochemical Relevance

The strategic placement of fluorine atoms on the pyridine ring is not merely structural; it is a calculated modification to manipulate the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) equivalent in plants and pests[4]. Table 1 summarizes the quantitative data and the causal relationship between the structural features of 4-Bromo-2,3,5-trifluoropyridine and its agrochemical utility.

Table 1: Physicochemical Profile and Agrochemical Rationale

Structural Feature / PropertyQuantitative Value / CharacteristicAgrochemical Relevance & Causality
Molecular Weight 211.97 g/mol [3]Low molecular weight leaves a generous mass budget (optimal agrochemical range: 300–400 Da) for downstream elaboration without violating Lipinski-like rules[1].
C–F Bond Energy ~115 kcal/molThe ultra-strong C–F bonds block cytochrome P450-mediated oxidative metabolism in target organisms, extending the field half-life of the active ingredient[4].
Lipophilicity (LogP contribution) High positive shiftFluorination increases lipophilicity, which is the primary driver for cuticular penetration in plant leaves and insect exoskeletons[4].
C4–Bromine Handle Highly reactive to Pd(0)Enables rapid library generation via Suzuki, Buchwald-Hartwig, or Sonogashira couplings to explore structure-activity relationships (SAR).
C2–Fluorine Handle Highly labile to nucleophilesThe electronegative nitrogen stabilizes the Meisenheimer intermediate, allowing for selective SNAr at C2 over C3/C5 under mild conditions.

Strategic Functionalization Pathways

When designing a synthetic workflow for 4-Bromo-2,3,5-trifluoropyridine, the order of operations is dictated by electronic causality. It is highly recommended to perform the SNAr reaction at the C2 position first. The starting trifluoropyridine is extremely electron-deficient, making the C2-fluorine highly susceptible to nucleophilic attack. If a Suzuki coupling were performed first, the introduction of an electron-donating aryl or alkyl group at C4 would increase the electron density of the ring, severely decelerating subsequent SNAr reactions.

By performing SNAr first, we replace the C2-fluorine with an amine or alkoxide. While this slightly deactivates the ring, the C4-bromine remains perfectly primed for oxidative addition by Palladium in the subsequent step.

Workflow A 4-Bromo-2,3,5-trifluoropyridine B Regioselective SNAr (C2 Position) A->B Amine/Alkoxide Base, 0°C C C2-Substituted Intermediate B->C D Suzuki-Miyaura Coupling (C4 Position) C->D Aryl Boronic Acid Pd(dppf)Cl2 E Agrochemical Lead D->E

Caption: Orthogonal functionalization workflow of 4-Bromo-2,3,5-trifluoropyridine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , meaning the analytical feedback inherently confirms both the success and the regioselectivity of the mechanistic step.

Protocol A: Regioselective SNAr at the C2 Position

Objective: Introduce a primary amine (e.g., isopropylamine) at the C2 position. Causality: The reaction is run at 0 °C to strictly control regioselectivity. The nitrogen atom of the pyridine ring inductively stabilizes the negative charge of the intermediate transition state specifically at the ortho (C2) and para (C4) positions. Since C4 is occupied by bromine, SNAr exclusively occurs at C2.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under N₂, dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing protonation of the incoming nucleophile.

  • Nucleophile Addition: Dropwise add isopropylamine (1.05 equiv) over 10 minutes.

  • Reaction & Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Self-Validation (¹⁹F NMR): Take a crude aliquot for ¹⁹F NMR. The starting material exhibits three distinct fluorine resonances. The successful mono-substitution at C2 is validated by the disappearance of the C2-F signal, leaving exactly two fluorine signals in the product spectrum. This binary "3-to-2" signal shift is an absolute confirmation of mono-SNAr.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

Objective: Couple the C4-bromine of the intermediate with an aryl boronic acid (e.g., 4-chlorophenylboronic acid) to build the agrochemical core. Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The dppf ligand is a bidentate phosphine with a large "bite angle." Electron-deficient fluorinated pyridines often suffer from sluggish reductive elimination during the catalytic cycle; the wide bite angle of dppf physically forces the palladium center to expel the product, accelerating reductive elimination and preventing side reactions like protodehalogenation.

Step-by-Step Methodology:

  • Setup: To a pressure vial, add the SNAr product from Protocol A (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v ratio). Rationale: Dioxane provides the necessary boiling point (101 °C) for the activation energy, while the aqueous base activates the boronic acid into a reactive boronate complex.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The starting material possesses a distinct 1:1 isotopic pattern (M / M+2) due to the presence of one Bromine atom. The successful product will lose this 1:1 pattern and instead exhibit a 3:1 isotopic pattern (M / M+2) indicative of the newly introduced Chlorine atom from the boronic acid. This isotopic signature swap provides immediate, self-validating proof of successful cross-coupling.

Case Study: Mechanistic Disruption in Fungal Pathogens

Fluorinated pyridines synthesized via these orthogonal methods are frequently developed into Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of modern fungicides[2]. SDHIs target Complex II in the fungal mitochondrial respiratory chain.

The highly lipophilic nature of the trifluoropyridine core allows the molecule to easily penetrate the fungal cell wall and mitochondrial membrane. Once inside, the specific geometry and electron distribution of the fluorinated ring allow it to act as a bioisostere, competitively binding to the ubiquinone-binding site of Complex II. This halts the electron transport chain, depleting the fungus of ATP and leading to rapid pathogen death.

MOA Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone Electron Transfer Death Fungal Cell Death Ubiquinone->Death Pathway Halted Inhibitor Fluorinated Pyridine Lead Inhibitor->ComplexII Competitive Inhibition

Caption: Disruption of the fungal mitochondrial SDH pathway by fluorinated pyridine leads.

By leveraging the dual reactivity of 4-Bromo-2,3,5-trifluoropyridine, agrochemical discovery teams can rapidly iterate through structural analogs, fine-tuning both the target binding affinity and the whole-organism ADME properties necessary for next-generation crop protection.

References

  • 4-Bromo-2,3,5-trifluoropyridine — Chemical Substance Information Source: NextSDS URL
  • Source: National Institutes of Health (NIH)
  • Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 4-Bromo-2,3,5-Trifluoropyridine Workflows

Welcome to the Advanced Applications Support Center. Working with highly fluorinated N-heterocycles like 4-Bromo-2,3,5-trifluoropyridine presents a unique set of chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with highly fluorinated N-heterocycles like 4-Bromo-2,3,5-trifluoropyridine presents a unique set of chemoselectivity challenges. While the C4-bromide is primed for transition-metal-catalyzed cross-coupling, the C-F bonds—particularly at the C2 position—are highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr) under basic conditions.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you suppress unwanted defluorination and maximize your desired yields.

Mechanistic Causality: Why Does Defluorination Occur?

To control the reaction, we must first understand the inherent electronic landscape of 4-Bromo-2,3,5-trifluoropyridine.

Fluorine is highly electronegative, withdrawing electron density via induction and rendering the pyridine ring extremely electrophilic. During basic reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the base or the nucleophile can attack the fluorinated carbons. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1].

The C2-position is particularly vulnerable because the intermediate negative charge is perfectly stabilized by the adjacent electronegative pyridine nitrogen. If you use a nucleophilic base (e.g., alkoxides, hydroxides) or a polar aprotic solvent that leaves anions "naked" and highly reactive, SNAr at C2 will rapidly outcompete the desired oxidative addition at the C4-Br bond[2].

G Substrate 4-Bromo-2,3,5- trifluoropyridine Desired Desired Product (C4 Cross-Coupling) Substrate->Desired Pd Catalyst / Mild Base (Kinetic Control) Undesired Undesired Byproduct (C2 Defluorination via SNAr) Substrate->Undesired Hard Nucleophile / Heat (Thermodynamic Sink)

Figure 1: Competitive reaction pathways of 4-Bromo-2,3,5-trifluoropyridine under basic conditions.

Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki coupling at C4, but LC-MS shows a major M-19 mass shift (loss of F, gain of OH). What is happening? A1: You are observing base-induced SNAr at the C2 position. If you are using K2CO3 or K3PO4 in the presence of water at high temperatures (>60 °C), hydroxide ions are generated in situ. Hydroxide is a hard nucleophile that readily displaces the C2-fluorine.

Q2: How does the choice of solvent exacerbate this side reaction? A2: Polar aprotic solvents like DMF or DMSO solvate cations (e.g., K+, Na+) extremely well, leaving the basic anions unsolvated and highly nucleophilic. This drastically lowers the activation energy for the unwanted SNAr pathway[2]. Switching to non-polar solvents (Toluene) or ethereal solvents (THF, 2-MeTHF) suppresses background SNAr.

Q3: How can I favor the C4-coupling over C2-defluorination? A3: You must rely on kinetic control . The oxidative addition of Palladium into the C4-Br bond must be accelerated so that the reaction completes before SNAr can occur. This is achieved by using highly active, sterically demanding Palladium precatalysts (e.g., XPhos Pd G3) that allow the cross-coupling to proceed rapidly at room temperature or 40 °C[3].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes typical outcomes based on the combination of base, solvent, and temperature when attempting a C4-functionalization of 4-Bromo-2,3,5-trifluoropyridine.

Base TypeSolvent SystemTemperatureCatalyst SystemPrimary Reaction Outcome
NaOtBu (Strong, Nucleophilic)DMF80 °CPd(PPh3)4>80% C2-Defluorination (SNAr)
K2CO3 (Mild, Inorganic)DMF / H2O80 °CPd(dppf)Cl2Mixed (40% Desired, 40% Defluorination)
DIPEA (Sterically Hindered)THF60 °CRuPhos Pd G3>85% Desired C4-Coupling
K3PO4 (Mild, Inorganic)Toluene / H2O (Biphasic)25–40 °CXPhos Pd G3>90% Desired C4-Coupling

Troubleshooting Workflow

Use the following logical decision tree to optimize your reaction conditions if defluorination is detected.

Workflow Start LC-MS Detects C2-Defluorination (M-19 or M+Alkoxy shift) CheckBase Is the base nucleophilic? (e.g., Alkoxides, Hydroxides) Start->CheckBase ChangeBase Switch to non-nucleophilic base (K3PO4, K2CO3, DIPEA) CheckBase->ChangeBase Yes CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Biphasic System CheckSolvent->ChangeSolvent Yes CheckTemp Is the reaction temperature > 60°C? CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp ChangeTemp Use highly active Pd precatalyst (e.g., XPhos Pd G3) at RT-40°C CheckTemp->ChangeTemp Yes Success Chemoselective C4-Coupling Achieved CheckTemp->Success No ChangeTemp->Success

Figure 2: Step-by-step troubleshooting workflow to eliminate unwanted defluorination.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By utilizing a biphasic solvent system and a highly active Generation 3 (G3) precatalyst, we physically separate the inorganic base from the highly electrophilic fluoropyridine while kinetically favoring the cross-coupling[3].

Protocol: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Couple an arylboronic acid to the C4 position of 4-Bromo-2,3,5-trifluoropyridine while maintaining <5% C2-defluorination.

Materials:

  • 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • 0.5 M aqueous K3PO4 (3.0 equiv)

  • Toluene (degassed)

Step-by-Step Methodology:

  • System Purging: To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and XPhos Pd G3. Evacuate and backfill the flask with Argon (repeat 3 times). Causality: Oxygen degrades the active Pd(0) species, which would slow down the desired reaction and give the background SNAr time to occur.

  • Substrate Addition: Dissolve 4-Bromo-2,3,5-trifluoropyridine in anhydrous, degassed Toluene (to achieve a 0.2 M concentration). Add this solution to the flask via syringe.

  • Biphasic Initiation: Add the 0.5 M aqueous K3PO4 solution (previously sparged with Argon for 15 minutes) to the reaction mixture. Causality: A biphasic Toluene/Water system ensures the base remains primarily in the aqueous layer, minimizing direct contact with the fluoropyridine in the organic layer until the transmetalation step requires it.

  • Low-Temperature Stirring: Stir the biphasic mixture vigorously at 25 °C to 40 °C for 2–4 hours. Do not exceed 40 °C.

  • Self-Validation & Monitoring: At t = 1 hour, take a 10 µL aliquot of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: If the catalytic cycle is operating correctly, you will see the product mass. If the catalyst is dead, you will see unreacted starting material. If you see a mass of [M - 19 + 17] (loss of F, gain of OH), your base concentration is too high or the temperature is too hot, indicating SNAr is outcompeting the coupling.

  • Workup: Once complete, dilute with ethyl acetate, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

Sources

Optimization

Optimizing solvent and temperature conditions for 4-Bromo-2,3,5-trifluoropyridine SNAr

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemo- and regioselectivity challenges associated with the nucleophilic aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemo- and regioselectivity challenges associated with the nucleophilic aromatic substitution (SNAr) of 4-Bromo-2,3,5-trifluoropyridine.

Because this scaffold possesses multiple halogenated sites with competing electronic properties, achieving high yields of a single regioisomer requires strict kinetic control and a deep understanding of intermediate stabilization.

Core Mechanistic Principles & Regioselectivity Logic

To optimize your SNAr conditions, you must first understand the intrinsic electronic topology of the pyridine ring. The inherent electron deficiency of the pyridine ring, amplified by the presence of multiple fluorine atoms, facilitates attack by nucleophiles, primarily at the 2- and 4-positions[1].

However, 4-Bromo-2,3,5-trifluoropyridine presents a unique kinetic vs. thermodynamic competition:

  • The C-2 Position (Fluorine): Fluorine is exceptionally electronegative, which severely depletes electron density at the ipso carbon, lowering the activation energy for the nucleophile's attack. Furthermore, the fluoride ion is a superior leaving group in SNAr reactions compared to heavier halogens (reactivity trend: F > Cl > Br > I) because the rate-determining step is the formation of the Meisenheimer complex, not the leaving group's departure[2].

  • The C-4 Position (Bromine): While the 4-position is highly activated by the para-nitrogen, the C-Br bond is less electrophilic than the C-F bond. Consequently, SNAr at C-4 is kinetically sluggish compared to C-2.

The Golden Rule: SNAr on this scaffold will kinetically favor C-2 fluorine displacement . If your goal is C-4 substitution, you must either force thermodynamic conditions (which risks degradation) or abandon SNAr in favor of Palladium-catalyzed cross-coupling.

Regioselectivity SM 4-Bromo-2,3,5-trifluoropyridine HardNuc Hard Nucleophile (Amines, Alkoxides) SM->HardNuc Kinetic Control (Low Temp, Polar Aprotic) SoftNuc Soft Nucleophile (Thiols) or Pd-Catalysis SM->SoftNuc Thermodynamic / Orbital Control C2 C-2 Substitution (F Displacement) HardNuc->C2 Favored (High Electronegativity of F) C4 C-4 Substitution (Br Displacement) SoftNuc->C4 Favored (Weaker C-Br bond)

Caption: Regioselectivity logic tree for 4-Bromo-2,3,5-trifluoropyridine functionalization.

Troubleshooting FAQs

Q: I am observing significant amounts of di-substituted and tri-substituted byproducts. How do I arrest the reaction at mono-substitution? A: Over-substitution occurs when the first SNAr product remains highly electrophilic. This is common with highly fluorinated systems where the initial substitution (e.g., forming a 2,3,5-trifluoropyridine linkage) still leaves the ring susceptible to a second SNAr attack[3]. Causality & Fix: Your solvent is likely too polar (e.g., DMF or DMSO) or your temperature is too high. Switch to a milder polar aprotic solvent like THF or Acetonitrile (MeCN), drop the temperature to 0 °C, and strictly limit the nucleophile to 1.05 equivalents.

Q: I want to displace the Bromine at the 4-position using an amine, but I only get 2-fluoro displacement. Can I optimize the SNAr for C-4? A: Using SNAr to selectively displace Br over F on this scaffold is chemically counter-intuitive due to the kinetic preference for C-F activation[2]. While pushing the temperature to 100 °C in DMSO might yield trace C-4 product, it will primarily cause ring degradation and polymerization. Causality & Fix: Pivot to a Buchwald-Hartwig Amination . Palladium undergoes oxidative addition preferentially at the weaker C-Br bond (bond dissociation energy of C-Br is much lower than C-F), completely bypassing the SNAr Meisenheimer mechanism[4].

Q: My reaction stalls at 50% conversion when using aliphatic amines in THF. Why? A: As the amine reacts, it generates HF (or HBr). If you are relying on the nucleophilic amine to also act as the acid scavenger, 50% of your reagent is being consumed to form the unreactive ammonium fluoride salt. Causality & Fix: Introduce a non-nucleophilic auxiliary base. N,N-Diisopropylethylamine (DIPEA) is ideal for kinetic control, while inorganic carbonate bases (like Cs2​CO3​ ) are excellent for slightly higher temperature profiles[3].

Solvent & Temperature Optimization Matrix

Use the following quantitative matrix to select your reaction parameters based on your desired outcome.

SolventTemperatureNucleophile TypeBaseMajor OutcomeCommon Side Reactions
THF -20 °C to 0 °CHard (Amines, Alkoxides)DIPEAC-2 Substitution (High Regioselectivity)Trace unreacted starting material
MeCN 20 °C (RT)Hard (Amines, Alkoxides) K2​CO3​ C-2 Substitution (Moderate Regioselectivity)5-10% Di-substitution
DMF / DMSO 60 °C - 80 °CHard (Amines, Alkoxides) Cs2​CO3​ Mixture (C-2 and Di-substitution)Extensive degradation, oligomerization
Toluene 90 °C - 100 °CAmines / Boronic Acids Na2​CO3​
  • Pd Cat.
C-4 Substitution (Br displacement)Trace homocoupling[4]

Self-Validating Experimental Protocols

Workflow Step1 1. Nucleophile Selection Step2 2. Solvent Screening Step1->Step2 Sub1 Hard vs Soft Step1->Sub1 Step3 3. Temperature Profiling Step2->Step3 Sub2 THF/MeCN vs DMF Step2->Sub2 Step4 4. Reaction Monitoring Step3->Step4 Sub3 -20°C to Reflux Step3->Sub3 Sub4 LC-MS / 19F-NMR Step4->Sub4

Caption: Step-by-step workflow for optimizing SNAr conditions and monitoring reaction progress.

Protocol A: Kinetically Controlled C-2 Amination (SNAr)

Objective: Selectively displace the C-2 fluorine while preserving the C-4 bromine and C-3/C-5 fluorines.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) to create a 0.1 M solution.

  • Cooling: Submerge the reaction vessel in an ice/brine bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperature restricts the thermal energy available, preventing the higher-activation-energy C-4 displacement or di-substitution.

  • Base Addition: Add DIPEA (1.5 equiv, 1.5 mmol) dropwise.

  • Nucleophile Addition: Dissolve the primary or secondary amine (1.05 equiv, 1.05 mmol) in 2 mL of THF and add dropwise over 15 minutes using a syringe pump.

  • Self-Validation & Monitoring: After 2 hours, pull a 50 µL aliquot. Quench in water/EtOAc. Run a 19F -NMR of the organic layer.

    • Checkpoint: The starting material exhibits three distinct fluorine signals. Successful C-2 substitution will result in the disappearance of the highly deshielded C-2 fluorine signal, leaving two coupled fluorine signals (C-3 and C-5) in the spectrum.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc (3 x 15 mL), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Thermodynamic C-4 Amination (Palladium-Catalyzed Cross-Coupling)

Objective: Selectively displace the C-4 bromine when SNAr fails to provide the desired regioselectivity.

  • Preparation: In a glovebox or under strict Argon flow, charge a Schlenk flask with 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), Pd2​(dba)3​ (5 mol %), XPhos ligand (15 mol %), and Na2​CO3​ (2.2 equiv). Causality: XPhos (a Buchwald ligand containing a PCy2​ motif) is critical for preventing side product formation and homocoupling in electron-poor fluorinated substrates[4].

  • Solvation: Add a degassed mixture of Toluene/THF (3:1 ratio, 10 mL total).

  • Heating: Seal the flask and heat to 95 °C for 16 hours.

  • Self-Validation & Monitoring: Monitor via GC/MS.

    • Checkpoint: Look for the mass shift corresponding to the loss of Bromine (-79/81 Da) and addition of the amine mass. The isotopic pattern of the product will lose the characteristic 1:1 M/M+2 bromine signature, confirming C-4 displacement.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and purify via silica gel flash chromatography.

References

  • Title: Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Bromo-2,3,5-trifluoropyridine with bromodifluoropyridines in rational drug design

An in-depth technical comparison of highly fluorinated pyridine building blocks is essential for medicinal chemists aiming to optimize lead compounds. The strategic incorporation of fluorine into pyridine-based scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of highly fluorinated pyridine building blocks is essential for medicinal chemists aiming to optimize lead compounds. The strategic incorporation of fluorine into pyridine-based scaffolds is a proven method to enhance drug potency, selectivity, metabolic stability, and overall pharmacokinetics[1].

When designing a synthetic route or optimizing a pharmacokinetic (PK) profile, researchers frequently must choose between difluorinated pyridines (e.g., 4-bromo-3,5-difluoropyridine) and trifluorinated analogs like 4-Bromo-2,3,5-trifluoropyridine . This guide objectively compares these two classes, detailing their physicochemical impacts, chemoselective reactivity, and field-proven experimental protocols.

Physicochemical Profiling: The "Why" Behind the Scaffold

The addition of fluorine atoms to a pyridine ring does not merely change its steric bulk; it fundamentally rewrites the molecule's electronic distribution and biological behavior.

Basicity and pKa Ablation

Unsubstituted pyridine has a pKa of approximately 5.2. Because fluorine is highly electronegative, each fluorine atom exerts a strong inductive (-I) effect that withdraws electron density from the nitrogen lone pair, lowering the pKa by roughly 1.5 to 2.0 units[2].

  • Bromodifluoropyridines: Typically exhibit a pKa between 1.0 and 1.5. They are weakly basic but can still participate in hydrogen bonding or protonate in highly acidic microenvironments.

  • 4-Bromo-2,3,5-trifluoropyridine: The addition of the third fluorine at the C2 position drives the pKa below 0. This completely ablates the basicity of the pyridine nitrogen at physiological pH (7.4), which is a highly effective strategy for eliminating off-target hERG channel liabilities and improving the safety profile of CNS-active drugs[3].

Metabolic Stability and CYP450 Shielding

Drug clearance is frequently driven by Cytochrome P450 (CYP450) oxidative metabolism, which targets electron-rich C-H bonds or basic nitrogens (N-oxidation). Fluorine forms one of the strongest single bonds with carbon (≈ 485 kJ/mol), effectively shielding these vulnerable sites[4]. While a 3,5-difluoro substitution protects the meta positions, 4-Bromo-2,3,5-trifluoropyridine provides near-total steric and electronic shielding of the ring, rendering it highly resistant to oxidative cleavage[4].

Quantitative Comparison Summary
Property4-Bromo-3,5-difluoropyridine4-Bromo-2,3,5-trifluoropyridineImpact on Rational Drug Design
Nitrogen pKa ~ 1.2 to 1.5< 0Complete elimination of basicity; mitigates hERG binding.
Lipophilicity (LogP) Moderate (~ 2.1)High (~ 2.6)Increased lipophilicity; superior Blood-Brain Barrier (BBB) penetration.
CYP450 Stability HighExtremely HighComplete shielding of oxidative hot spots and prevention of N-oxidation.
Primary Reactivity Cross-coupling at C4Cross-coupling (C4) & SNAr (C2)Trifluoro analogs offer orthogonal late-stage functionalization handles.

Synthetic Reactivity & Late-Stage Functionalization

The extreme electron deficiency of 4-Bromo-2,3,5-trifluoropyridine presents both a challenge and a unique opportunity in synthetic chemistry. Unlike difluoropyridines, which predominantly undergo standard transition-metal-catalyzed cross-coupling at the C-Br bond, the trifluorinated scaffold possesses dual reactivity[5].

The C4-Br bond is highly primed for oxidative addition in Suzuki or Stille couplings. Simultaneously, the C2-F bond (ortho to the ring nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Controlling this chemoselectivity is paramount.

Reactivity Core 4-Bromo-2,3,5-trifluoropyridine Path1 Pd-Catalyzed Suzuki Coupling Core->Path1 Boronic Acid, Pd(0), Base (Chemoselective for C-Br) Path2 SNAr (Nucleophilic Substitution) Core->Path2 Amine/Alkoxide, Mild Heat (Chemoselective for C2-F) Result1 C4-Aryl-2,3,5-trifluoropyridine (Preserves F atoms) Path1->Result1 Result2 2-Amino/Alkoxy-4-bromo-3,5-difluoropyridine (Preserves C-Br bond) Path2->Result2

Orthogonal reactivity pathways of 4-Bromo-2,3,5-trifluoropyridine in late-stage functionalization.

Experimental Protocols: Self-Validating Workflows

To harness the dual reactivity of 4-Bromo-2,3,5-trifluoropyridine, experimental conditions must be strictly controlled. The following protocols demonstrate how to selectively target the C4 or C2 positions.

Protocol A: Chemoselective C4 Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C4 position without triggering SNAr at C2 or protodehalogenation. Causality & Design: The highly electron-deficient nature of the pyridine ring makes the Pd(II) intermediate susceptible to protodehalogenation. Using Pd(dppf)Cl₂ is critical; the bidentate dppf ligand suppresses β-hydride elimination and stabilizes the intermediate. Furthermore, a mild, insoluble base (K₃PO₄) provides sufficient hydroxide for transmetalation while minimizing the background SNAr that soluble alkoxide bases would trigger.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 4-Bromo-2,3,5-trifluoropyridine (1.0 eq), arylboronic acid (1.1 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent Degassing: Add a solvent mixture of Toluene/H₂O (3:1, v/v). Sparge the mixture with N₂ gas for 15 minutes. Reasoning: Oxygen rapidly deactivates the Pd(0) catalyst, leading to incomplete conversion.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂. Seal the flask.

  • Reaction: Heat the mixture to 80°C for 4–6 hours with vigorous stirring.

  • Self-Validation Check: Monitor via LC-MS. The reaction is successful if the product mass corresponds to the C4-aryl adduct. The presence of C2-aryl products or C2-OH byproducts indicates the base is too strong or the temperature is too high.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective C2 SNAr with Amines

Objective: Displace the activated C2-fluorine with a secondary amine while preserving the C4-Br bond for subsequent downstream cross-coupling. Causality & Design: The C2 position is highly activated by both the adjacent ring nitrogen and the inductive pull of the halogens. A mild nucleophile at ambient temperature will selectively attack C2. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sponge to neutralize the generated HF without competing for the SNAr substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2,3,5-trifluoropyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an N₂ atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.05 eq) dropwise over 10 minutes. Reasoning: Dropwise addition prevents localized exothermic spikes that could lead to double displacement at C4.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validation Check: Analyze via LC-MS. You should observe a mass shift of +[Amine mass - 19 Da (F) - 1 Da (H)]. If displacement of the C4-Br is observed, the nucleophile is too aggressive, and the reaction must be kept strictly at 0°C.

  • Workup: Quench with ice water to precipitate the product. Extract with DCM, wash with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Pharmacokinetic Optimization Logic

Choosing between difluoro and trifluoro pyridine building blocks is a balancing act between lipophilicity, basicity, and synthetic tractability. The following logic tree visualizes the decision-making process for integrating these scaffolds into a rational drug design campaign.

PKLogic Start Lead Compound: Basic Pyridine Ring Issue1 High CYP450 Clearance? Start->Issue1 Issue2 hERG Toxicity / High pKa? Start->Issue2 Sol1 Use Bromodifluoropyridine (Blocks oxidation, lowers pKa to ~1.5) Issue1->Sol1 Partial block needed Sol2 Use 4-Bromo-2,3,5-trifluoropyridine (Maximal shielding, pKa < 0) Issue1->Sol2 Total block needed Issue2->Sol1 Moderate pKa shift Issue2->Sol2 Complete basicity ablation Outcome1 Moderate Lipophilicity Good Oral Bioavailability Sol1->Outcome1 Outcome2 High Lipophilicity Excellent BBB Penetration Sol2->Outcome2

Decision matrix for selecting fluorinated pyridine scaffolds based on pharmacokinetic liabilities.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchGate URL:[Link]

  • Fluorine in Heterocyclic Chemistry Volume 2 Ethernet.edu.et URL:[Link]

  • Strategic Fluorine Incorporation in Medicinal Chemistry SDI Article URL:[Link]

  • Impact of Fluorine Substitution on pKa and Off-Target Interactions SDI Article URL:[Link]

  • Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to Palladium Catalysts for the C-H Activation of 4-Bromo-2,3,5-trifluoropyridine

Introduction: The Strategic Importance of Functionalized Polyfluoropyridines The selective functionalization of highly fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Polyfluoropyridines

The selective functionalization of highly fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Polyfluorinated pyridines, in particular, are privileged structural motifs that can impart unique physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities. Among these, 4-Bromo-2,3,5-trifluoropyridine stands out as a versatile building block, offering multiple sites for synthetic diversification. While traditional cross-coupling reactions at the carbon-bromine bond are well-established, the direct activation and functionalization of the C-H bond at the C6 position represents a more atom- and step-economical approach to generating novel analogues.

This guide provides an in-depth comparative analysis of palladium-based catalytic systems for the C-H activation of 4-Bromo-2,3,5-trifluoropyridine. We will delve into the nuances of catalyst selection, the critical role of ligands and additives, and the mechanistic underpinnings that govern reaction efficiency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage C-H activation as a strategic tool in their synthetic endeavors.

The Challenge of C-H Activation in Electron-Deficient Pyridines

The C-H bonds of pyridine are notoriously difficult to activate due to the electron-deficient nature of the aromatic ring, which disfavors electrophilic palladation. The presence of multiple fluorine atoms in 4-Bromo-2,3,5-trifluoropyridine further exacerbates this challenge by inductively withdrawing electron density. Consequently, successful C-H activation of this substrate necessitates carefully designed palladium catalysts and optimized reaction conditions to overcome the high activation barrier.

Comparative Analysis of Palladium Catalytic Systems

The efficacy of a palladium-catalyzed C-H activation reaction is a complex interplay between the palladium precursor, the ligand, the base, the solvent, and any additives. Below, we compare various catalytic systems that have shown promise for the functionalization of electron-deficient heterocycles, with a specific focus on their potential application to 4-Bromo-2,3,5-trifluoropyridine.

Palladium(II) Precursors: A Head-to-Head Comparison

The choice of the palladium(II) precursor is the first critical decision in designing a C-H activation protocol. The most commonly employed precursors are palladium(II) acetate (Pd(OAc)₂), palladium(II) trifluoroacetate (Pd(TFA)₂), and palladium(II) chloride (PdCl₂).

Palladium PrecursorKey Characteristics & Performance Insights
Pd(OAc)₂ - Most Widely Used: Often the first choice due to its commercial availability, stability, and broad utility in a vast array of C-H activation reactions.[1] - Mechanism: Typically involved in a concerted metalation-deprotonation (CMD) pathway where the acetate ligand can act as an internal base.[2] - Performance: Generally provides good to excellent yields in the presence of appropriate ligands and additives. For electron-deficient substrates, its performance is highly dependent on the other components of the catalytic system.
Pd(TFA)₂ - Enhanced Electrophilicity: The trifluoroacetate ligands are more electron-withdrawing than acetate, making the palladium center more electrophilic and potentially more reactive towards C-H bond cleavage.[1] - Acidic Conditions: Often used in acidic media, which can be beneficial for certain substrates. However, the increased acidity can also lead to side reactions or decomposition of sensitive functional groups.
PdCl₂ - Alternative Reactivity: The chloride ligands can influence the catalyst's solubility and reactivity profile. In some cases, PdCl₂ can offer complementary reactivity to acetate-based precursors.[3] - Ligand Exchange: The chloride ligands are generally more strongly coordinating than acetate, which can affect the ease of ligand exchange and the overall catalytic cycle.

Expert Insight: For the C-H activation of 4-Bromo-2,3,5-trifluoropyridine, Pd(OAc)₂ is the recommended starting point due to its proven track record with a wide range of challenging substrates. Its versatility allows for extensive optimization through the judicious selection of ligands and additives. Pd(TFA)₂ may offer an advantage if higher electrophilicity is required to overcome the electron-deficient nature of the substrate, though careful control of the reaction conditions is paramount.

The Pivotal Role of Ligands: From Simple Phosphines to Specialized Bidentate Systems

The ligand is arguably the most critical component of the catalytic system, as it directly influences the reactivity, selectivity, and stability of the palladium catalyst. For the C-H activation of electron-deficient pyridines, the choice of ligand is crucial for facilitating the C-H cleavage step and promoting the subsequent coupling.

Ligand ClassExamplesKey Characteristics & Performance Insights
Monodentate Phosphines PPh₃, PCy₃, P(t-Bu)₃- Simplicity and Availability: Readily available and often effective for a range of cross-coupling reactions. - Performance in C-H Activation: While simple phosphines like PPh₃ can be effective in some direct arylation reactions, they often lack the necessary sophistication for activating the challenging C-H bonds of polyfluoropyridines. Bulky, electron-rich phosphines like PCy₃ and P(t-Bu)₃ can sometimes improve performance by promoting oxidative addition and reductive elimination.
Biaryl Phosphines SPhos, XPhos, RuPhos- High Activity: These bulky and electron-rich ligands, developed by the Buchwald group, are renowned for their ability to promote challenging cross-coupling and C-H activation reactions.[4] - Mechanism: They stabilize the active Pd(0) species and facilitate both oxidative addition and reductive elimination steps in the catalytic cycle. - Application to Fluoroarenes: Have demonstrated success in the C-H arylation of fluoroarenes with various coupling partners.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMes- Strong σ-Donors: NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. - Potential for High Turnover: Their stability can translate to high turnover numbers and catalyst longevity.
Bifunctional Ligands Amino acid-derived ligands, Pyridine-pyridone ligands- Mechanistic Advantage: These ligands can participate directly in the C-H activation step, often through a CMD mechanism where a basic site on the ligand acts as an internal base to abstract the proton.[5] - Enhanced Reactivity for Challenging Substrates: Have shown remarkable success in the C-H activation of substrates that are unreactive with conventional catalysts.[5][6]

Expert Insight: For the C-H activation of 4-Bromo-2,3,5-trifluoropyridine, a systematic screening of ligands is highly recommended. Starting with a robust biaryl phosphine ligand such as SPhos or XPhos is a logical first step. If reactivity remains low, exploring bifunctional ligands, such as those based on amino acids or pyridine-pyridone scaffolds, could provide a significant breakthrough. These advanced ligands are specifically designed to overcome the high activation barriers associated with electron-deficient substrates.

The Concerted Metalation-Deprotonation (CMD) Mechanism: A Guiding Principle

The prevailing mechanism for the palladium-catalyzed C-H activation of many arenes and heterocycles, particularly with Pd(OAc)₂, is the Concerted Metalation-Deprotonation (CMD) pathway. Understanding this mechanism is crucial for rationally optimizing reaction conditions.

CMD_Mechanism cluster_0 Catalytic Cycle Pd_L Pd(II)L₂X₂ CMD_TS CMD Transition State [L₂Pd(X)(Ar)(H...X)] Pd_L->CMD_TS Coordination Substrate Ar-H (4-Bromo-2,3,5-trifluoropyridine) Substrate->CMD_TS Palladacycle Ar-Pd(II)L₂X CMD_TS->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., Ar'-X') Coupling_Partner->Oxidative_Addition Pd_IV Ar-Pd(IV)(Ar')L₂X₂ Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_L Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Regeneration Catalyst Regeneration

Caption: Proposed Concerted Metalation-Deprotonation (CMD) pathway for C-H activation.

In the CMD mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a basic ligand (like acetate) or an external base that abstracts the proton. This avoids the formation of a high-energy, formally five-coordinate intermediate that would be required in an oxidative addition pathway for C-H activation.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a robust starting point for the C-H arylation of 4-Bromo-2,3,5-trifluoropyridine. Optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for specific coupling partners.

General Procedure for C-H Arylation

Experimental_Workflow start Start reagents Combine Substrate, Arylating Agent, Pd Catalyst, Ligand, and Base in a dry reaction vessel start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the reaction mixture (e.g., with Argon or Nitrogen) solvent->degas heat Heat to the desired temperature with stirring degas->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for palladium-catalyzed C-H arylation.

Reagents and Materials:

  • 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv)

  • Arylating agent (e.g., aryl bromide or iodide, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMA)

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2,3,5-trifluoropyridine, the arylating agent, the palladium precursor, the ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or microwave reactor at the desired temperature (typically ranging from 80 to 140 °C).

  • Stir the reaction mixture for the specified time, monitoring its progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-H activated product.

Conclusion and Future Outlook

The direct C-H activation of 4-Bromo-2,3,5-trifluoropyridine offers a powerful and efficient strategy for the synthesis of novel, highly functionalized pyridine derivatives. While challenging due to the electron-deficient nature of the substrate, the use of modern palladium catalysts, particularly those featuring bulky, electron-rich biaryl phosphine ligands or mechanistically advanced bifunctional ligands, has made this transformation increasingly accessible.

The comparative analysis presented in this guide highlights the critical importance of a systematic approach to reaction optimization, with careful consideration of the palladium precursor, ligand, base, and solvent. As our understanding of C-H activation mechanisms continues to evolve, we can anticipate the development of even more efficient and selective catalytic systems. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this cutting-edge synthetic methodology in their pursuit of new chemical entities for pharmaceutical and agrochemical applications.

References

  • Chen, X., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. Journal of Organic Chemistry, 86, 8987-8996. [Link]

  • Boudjelel, M., et al. (2021). Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ACS Catalysis. [Link]

  • van der Vlugt, J. I., et al. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 11(15), 9676–9687. [Link]

  • Sanford, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(3), 1147–1168. [Link]

  • Baker, R. J., et al. (2019). Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. RSC Advances, 9(52), 30459-30468. [Link]

  • Anilkumar, G., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]

  • Gandeepan, P., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(12), 3433-3441. [Link]

  • Mori, A., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 1-8. [Link]

  • van Gemmeren, M., et al. (2025). Ligand Accelerated Hydrogen Isotope Exchange: Switching C-H Activation from Functionalization Towards C-D Bond Formation. ChemRxiv. [Link]

  • Daugulis, O., et al. (2010). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. The Journal of Organic Chemistry, 75(13), 4643-4646. [Link]

  • Gandeepan, P., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(12), 3433-3441. [Link]

  • Liu, P., et al. (2014). Palladium‐catalyzed direct arylation of polyfluoroarene and facile synthesis of liquid crystal compounds. Applied Organometallic Chemistry, 28(11), 808-812. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(1), 358-364. [Link]

  • Anilkumar, G., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]

  • Sanford, M. S. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Unpublished. [Link]

  • Ellman, J. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567-2569. [Link]

  • Fairlamb, I. J. S., et al. (2020). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 11(23), 5966-5974. [Link]

  • Biscoe, M. R., et al. (2026). Pd(dba)2 vs Pd2(dba)3: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Thery, V., et al. (2018). Palladium-Catalyzed Regioselective Alkoxylation via C-H Bond Activation in the Dihydrobenzo[c]acridine Series. Molecules, 23(4), 832. [Link]

  • Yu, J.-Q., et al. (2025). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. Nature Chemistry. [Link]

Sources

Validation

The Application Scientist's Guide to Bioisosteric Replacement: Substituted Phenyls vs. 4-Bromo-2,3,5-trifluoropyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance data, and validated synthetic protocols. Executive Summary In modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance data, and validated synthetic protocols.

Executive Summary

In modern medicinal chemistry, the over-reliance on substituted phenyl rings often leads to the "Flatland" problem—characterized by excessive lipophilicity, poor aqueous solubility, and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism. To rescue promising lead compounds, bioisosteric replacement is a critical optimization strategy.

This guide objectively compares the traditional substituted phenyl ring against the highly versatile 4-Bromo-2,3,5-trifluoropyridine (CAS: 851178-96-6) 1. By leveraging the unique electronic and steric properties of the fluorinated pyridine scaffold, drug development professionals can systematically engineer out metabolic liabilities while maintaining target affinity.

Bioisostere Lead Lead Compound (Substituted Phenyl) Issues High logP, CYP450 Oxidation, hERG Liability Lead->Issues Strategy Bioisosteric Replacement (4-Bromo-2,3,5-trifluoropyridine) Issues->Strategy Benefits Lower logP, Blocked Oxidation, Modulated pKa Strategy->Benefits Candidate Optimized Candidate (Trifluoropyridyl Scaffold) Benefits->Candidate

Workflow of phenyl bioisosteric replacement using a fluorinated pyridine.

The Mechanistic Rationale: Why Fluorinated Pyridines?

The transition from a phenyl ring to a 2,3,5-trifluoropyridine ring is not merely a structural swap; it is a calculated manipulation of the molecule's physicochemical properties. Approximately 20% of marketed pharmaceuticals now incorporate fluorine atoms due to these profound effects 2.

Causality Behind the Chemistry
  • Metabolic Shielding: The phenyl ring is highly susceptible to aromatic hydroxylation by CYP450 enzymes. Substituting hydrogen atoms with fluorine introduces a robust C–F bond (bond dissociation energy ≈ 472 kJ/mol), effectively blocking these metabolically labile sites and increasing the compound's half-life 23.

  • pKa Modulation and hERG Liability: Basic amines adjacent to lipophilic phenyl rings often trigger off-target hERG channel inhibition, leading to cardiotoxicity. The pyridine ring is inherently electron-deficient 4. The addition of three fluorine atoms exerts a massive inductive (-I) electron-withdrawing effect, significantly lowering the pKa of nearby basic centers. This reduces protonation at physiological pH, disrupting the critical electrostatic interactions required for hERG binding 5.

  • Lipophilicity (logP) Control: While adding fluorine to an aliphatic chain increases lipophilicity, replacing a phenyl ring with a fluorinated pyridine generally improves aqueous solubility and lowers logP due to the polar pyridine nitrogen acting as a hydrogen bond acceptor []().

Comparative Performance Data

The following table summarizes the quantitative shifts typically observed when a standard substituted phenyl ring is replaced with a 2,3,5-trifluoropyridine moiety during lead optimization.

PropertySubstituted Phenyl Ring2,3,5-Trifluoropyridine RingMechanistic Driver
Lipophilicity (logP) High (Often >4.0)Moderate to LowThe pyridine nitrogen introduces a dipole moment and H-bond acceptor capability, offsetting the hydrophobicity of the core .
Metabolic Half-Life Short (< 30 min in HLM)Highly ExtendedThe ultra-strong C-F bonds (472 kJ/mol) prevent oxidative cleavage and aromatic hydroxylation by CYP450 2.
Adjacent Amine pKa Basic (Often > 8.0)Attenuated (Often < 7.0)Strong inductive (-I) effect of the three fluorine atoms withdraws electron density from the adjacent functional groups 4.
hERG IC50 High Liability (< 1 µM)Reduced Liability (> 10 µM)The attenuated pKa reduces the fraction of positively charged molecules at pH 7.4, preventing toxic ion channel binding [[5]]().
Synthetic Versatility StandardHigh (Orthogonal)The C4-Bromine enables transition-metal couplings, while C2/C6-Fluorines allow for subsequent site-selective SNAr.

Experimental Methodology: Integrating 4-Bromo-2,3,5-trifluoropyridine

To successfully utilize 4-Bromo-2,3,5-trifluoropyridine, one must exploit its orthogonal reactivity. The bromine atom at the 4-position is primed for oxidative addition by Palladium(0), making it an ideal substrate for Suzuki-Miyaura cross-coupling.

Protocol Prep 1. Reagent Prep (Inert Atm) Reaction 2. Suzuki Coupling (Pd-Catalyzed) Prep->Reaction Monitor 3. LC-MS Monitoring Reaction->Monitor Workup 4. Aqueous Workup Monitor->Workup Purify 5. Flash Chromatography Workup->Purify

Step-by-step protocol for Pd-catalyzed cross-coupling of the fluoropyridine.

Self-Validating Suzuki-Miyaura Cross-Coupling Protocol

Objective: Couple 4-Bromo-2,3,5-trifluoropyridine with an aryl/heteroaryl boronic acid to generate a bioisosteric target compound.

Causality of Reagent Selection: We utilize Pd(dppf)Cl₂ because its bidentate ligand framework excels at preventing dehalogenation side-reactions on electron-deficient pyridines. K₂CO₃ is chosen as the base; it is strong enough to facilitate transmetalation but mild enough to prevent unwanted Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2/C6 fluorine positions.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-Bromo-2,3,5-trifluoropyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1). The biphasic nature ensures the boronic acid remains soluble while the base drives the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring.

  • Self-Validating Checkpoint (LC-MS Monitoring): At the 2-hour mark, sample the organic layer. Validation logic: The starting material (4-Bromo-2,3,5-trifluoropyridine) exhibits a distinct 1:1 isotopic mass signature (M and M+2) due to the bromine atom. The disappearance of this isotopic doublet and the emergence of the exact mass of the coupled product confirms successful catalytic turnover without defluorination.

  • Quenching & Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure trifluoropyridine-substituted candidate.

Conclusion

Replacing a problematic phenyl ring with 4-Bromo-2,3,5-trifluoropyridine is a high-impact strategy in medicinal chemistry. By understanding the causality behind the fluorine atom's inductive effects and the pyridine ring's polarity, scientists can systematically resolve metabolic instability, lower logP, and eliminate hERG liabilities. The orthogonal reactivity of this specific building block ensures that it can be seamlessly integrated into existing synthetic pipelines using robust, self-validating cross-coupling protocols.

References

  • EvitaChem.Buy 2-(3-Fluorophenyl)-3-methylpyridine (EVT-8695987).
  • MDPI.Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.
  • Benchchem.(5-Fluoropyridin-2-yl)methanol hydrochloride | CAS 31181-80-3.
  • ResearchGate.Halogen Modulation: Novel Fluoropyridylphenylurea Derivatives as Potent Molluscicides Unveiling Snail‐Killing Mechanisms.
  • ResearchGate.Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
  • Synchem.4-Bromo-2,3,5-trifluoropyridine.

Sources

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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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